molecular formula C9H14N2O3S B13989071 4-amino-N-(3-hydroxypropyl)benzenesulfonamide

4-amino-N-(3-hydroxypropyl)benzenesulfonamide

Cat. No.: B13989071
M. Wt: 230.29 g/mol
InChI Key: OBZYLNVHYMRKLP-UHFFFAOYSA-N
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Description

4-amino-N-(3-hydroxypropyl)benzenesulfonamide is an organic compound with the molecular formula C9H14N2O3S. It is a derivative of benzenesulfonamide, characterized by the presence of an amino group and a hydroxypropyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(3-hydroxypropyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminobenzenesulfonamide attacks the electrophilic carbon of 3-chloropropanol, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(3-hydroxypropyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-N-(3-hydroxypropyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-amino-N-(3-hydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including the reduction of intraocular pressure in glaucoma or the inhibition of tumor growth in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-(3-hydroxypropyl)benzenesulfonamide is unique due to the presence of the hydroxypropyl group, which imparts specific chemical and biological properties. This functional group can enhance the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C9H14N2O3S

Molecular Weight

230.29 g/mol

IUPAC Name

4-amino-N-(3-hydroxypropyl)benzenesulfonamide

InChI

InChI=1S/C9H14N2O3S/c10-8-2-4-9(5-3-8)15(13,14)11-6-1-7-12/h2-5,11-12H,1,6-7,10H2

InChI Key

OBZYLNVHYMRKLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NCCCO

Origin of Product

United States

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